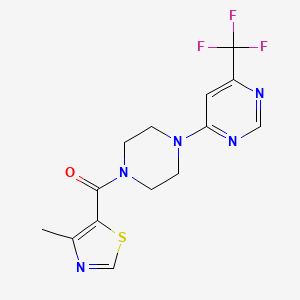

(4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5OS/c1-9-12(24-8-20-9)13(23)22-4-2-21(3-5-22)11-6-10(14(15,16)17)18-7-19-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZILJFYPINUEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone represents a novel class of thiazole-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer treatment and cell proliferation inhibition. This article synthesizes existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

- Molecular Formula : C16H16F3N5S

- Molecular Weight : 367.39 g/mol

Structural Features

The compound features a thiazole moiety linked to a pyrimidine ring through a piperazine unit, which is crucial for its biological activity. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole-pyrimidine derivatives exhibit significant antitumor properties by inhibiting key protein kinases involved in cell cycle regulation. Specifically, compounds similar to the one have been shown to inhibit cyclin-dependent kinases (CDKs), notably CDK4 and CDK6, which play critical roles in cell proliferation.

Case Studies

- Inhibition of CDK4/6 : A study demonstrated that related compounds effectively inhibit CDK4 and CDK6 with IC50 values in the low micromolar range, suggesting a strong potential for use in cancer therapy .

- Cytotoxicity Testing : In vitro assays on various cancer cell lines (e.g., A431 and Jurkat cells) revealed that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

The proposed mechanism involves the binding of these compounds to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances potency.

- Methyl substitutions on the thiazole ring are critical for maintaining biological activity .

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and potency |

| Methyl Substitutions | Essential for cytotoxicity |

| Piperazine Linkage | Facilitates interaction with CDKs |

Summary of Key Studies

- In vitro Studies : The compound has shown promising results in inhibiting cell proliferation across multiple cancer types, with significant effects observed in leukemia and solid tumors.

- In vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls, indicating potential for clinical application .

Future Directions

Further research is warranted to explore:

- The pharmacokinetics and bioavailability of this compound.

- Potential combination therapies with existing chemotherapeutics to enhance efficacy.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Properties

Key Observations :

- Lipophilicity : The target compound’s logP (2.5) is higher than ’s sulfonyl-tetrazole analog (logP 1.8) due to the CF₃ group, which enhances membrane permeability but may reduce aqueous solubility. The compound’s logP (3.2) reflects the benzimidazole’s aromatic bulk and additional CF₃ substituents.

- Hydrogen Bonding: The absence of H-bond donors in the target compound contrasts with ’s tetrazole-thiol (1 donor) and ’s benzimidazole (2 donors).

- Bioactivity: ’s analogs demonstrate antiproliferative activity, likely mediated through sulfonyl and tetrazole groups.

2.3 Crystallographic and Stereochemical Considerations

The compound’s stereochemical purity and crystal structure could be analyzed using SHELX software (), which is widely used for small-molecule refinement . The presence of a CF₃ group may introduce crystallographic challenges, such as disordered electron density, necessitating advanced refinement techniques like twin modeling () .

2.4 Pharmacological Implications

- CF₃ vs. Sulfonyl Groups : The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to ’s sulfonyl analogs, which are more polar and prone to renal clearance.

- Thiazole vs. Tetrazole/Benzimidazole : Thiazoles offer moderate electron-withdrawing effects and rigidity, while tetrazoles () provide stronger H-bonding capacity. Benzimidazoles () are associated with DNA intercalation or protease inhibition.

Méthodes De Préparation

Preparation of Key Building Blocks

Synthesis of 4-Methylthiazol-5-carboxylic Acid Derivatives

The 4-methylthiazol-5-carboxylic acid moiety serves as a critical building block for the target compound. Several synthetic approaches have been developed for preparing this heterocyclic core with appropriate substitution patterns.

Hantzsch Thiazole Synthesis

The most common approach for preparing 4-methylthiazol-5-carboxylic acid derivatives is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thiourea derivatives. According to reported methodologies, ethyl 2-chloro-3-oxobutanoate reacts with various substituted thioamides to afford ethyl-2-substituted-4-methylthiazole-5-carboxylates, which upon alkaline hydrolysis yield the corresponding 2-substituted-4-methylthiazole-5-carboxylic acids. These reactions typically proceed under mild to moderate heating conditions, with the cyclization step driven by the nucleophilicity of the sulfur atom in the thiourea component.

The IR spectra of these carboxylic acid derivatives characteristically display a broad absorption band at 2550-3400 cm⁻¹, confirming the presence of the carboxylic acid functional group. This spectroscopic evidence, combined with NMR and mass spectrometry data, provides definitive structural confirmation of these key intermediates.

Table 1: Reaction Conditions for the Synthesis of 4-Methylthiazol-5-carboxylic Acid Derivatives

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Substituted thioamides | Various | Reflux | 3-5 h | Ethyl 2-substituted-4-methylthiazole-5-carboxylate | 70-85% |

| Ethyl 2-substituted-4-methylthiazole-5-carboxylate | NaOH or KOH | Ethanol/Water | Reflux | 2-3 h | 2-Substituted-4-methylthiazole-5-carboxylic acid | 75-90% |

Alternative Approach via Protected Intermediates

An alternative approach involves the treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine, resulting in ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. The 2-methylamino group can potentially interfere with subsequent reactions and is therefore typically masked as the tert-butoxycarbonate. This protection strategy allows for greater flexibility in subsequent transformations and can be particularly valuable when selective functionalization is required.

"Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine resulted in ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. The 2-methylamino group was found to interfere in subsequent reactions and was therefore masked as the tert-butoxycarbonate".

The protected thiazole derivatives can undergo further transformations, including alkylation with cyanomethanide to afford tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate in good yields. This approach provides access to a diverse array of functionalized thiazole derivatives that can serve as versatile building blocks for the target compound.

Synthesis of 6-(Trifluoromethyl)pyrimidin-4-yl Piperazine Derivatives

The preparation of the 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl component represents another critical aspect of the overall synthetic strategy. This component contains two challenging features: the trifluoromethyl substituent and the regioselective attachment of the piperazine to the pyrimidine ring.

Nucleophilic Aromatic Substitution Approaches

The most straightforward approach for introducing the piperazine moiety onto the trifluoromethyl-substituted pyrimidine core involves nucleophilic aromatic substitution (SNAr) reactions. These reactions typically proceed via the addition-elimination mechanism, facilitated by the electron-withdrawing effects of the ring nitrogen atoms and the trifluoromethyl group, which enhance the electrophilicity of the carbon bearing the leaving group.

Drawing from related synthetic methodologies, the preparation of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine involves the reaction of 2-chloro-6-trifluoromethyl pyridine with anhydrous piperazine in acetonitrile. This approach can be adapted for pyrimidine substrates:

"54.4 g of 2-chloro-6-trifluoromethyl pyridine are dissolved into a mixture of 350 ml of acetonitrile and 77.4 g of anhydrous piperazine. The mixture is filtered and washed with acetonitrile. The solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate. The solvent is evaporated and the residue distilled, to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield)".

Alternative conditions for nucleophilic aromatic substitution reactions have also been reported, including the use of DMF as solvent with triethylamine as base at elevated temperatures (100°C), or potassium carbonate in ethanol at 78°C. These variations allow for optimization based on substrate reactivity and practical considerations.

Table 2: Reaction Conditions for Nucleophilic Aromatic Substitution Reactions

Palladium-Catalyzed Coupling Approaches

For more challenging substrates or when direct nucleophilic aromatic substitution proves inefficient, palladium-catalyzed coupling reactions offer an alternative strategy. These methods typically employ a palladium catalyst, such as tris-(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand like 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) and a strong base such as potassium tert-butoxide.

These reactions can be particularly valuable for substrates with less-activated halides or when regioselectivity might otherwise be problematic. The general approach involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the nitrogen nucleophile, reductive elimination to form the C-N bond, and regeneration of the catalyst.

Coupling Strategies for Final Assembly

Direct Amide Coupling Methodologies

The formation of the amide bond between the 4-methylthiazol-5-carboxylic acid and the 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine components represents the key step in the synthesis of the target compound. Several coupling methodologies have been reported for similar transformations.

One effective approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as a coupling agent, in combination with 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) in DMF as solvent:

"A mixture of 2-substituted-4-methylthiazole-5-carboxylic acid (3a−f) (1 mmol), DIPEA (0.35 mL, 2 mmol), HOBt (0.14 g, 1 mmol) in DMF (10 mL) was cooled to 0 ºC. To this N-aryl or benzyl piperazine (4a−b) (1 mmol) was added followed by EDC.HCl (0.19 g, 1 mmol) at 0 ºC and stirred overnight at room temperature. The reaction was quenched with water and the product was filtered, washed with water and purified by column chromatography using ethyl acetate:hexane (2:8)".

The EDC/HOBt coupling system offers several advantages, including water-soluble by-products that simplify purification, mild reaction conditions that minimize racemization or other side reactions, and compatibility with a wide range of functional groups. The initial cooling to 0°C helps control the reaction and minimize side product formation.

Alternative coupling agents include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which has been reported to effectively promote amide bond formation in solvents like methanol, isopropyl alcohol, and acetonitrile. This reagent is particularly valuable when the substrates exhibit limited solubility in conventional coupling solvents.

Via Weinreb Amide Intermediates

An alternative strategy for forming the key carbonyl linkage involves the use of Weinreb amides (N-methoxy-N-methylamides) as activated intermediates. This approach offers significant advantages for reactions that might otherwise suffer from over-addition when direct methods are employed.

Weinreb amides can be prepared from carboxylic acids using various methods, including reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of suitable coupling agents. The resulting amides form stable tetrahedral intermediates upon reaction with organometallic reagents, preventing further addition until workup, at which point the ketone product is released.

"Weinreb amides were successfully prepared from the corresponding carboxylic acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in the solvents, methanol, isopropyl alcohol, and acetonitrile, which can solubilize DMT-MM. A variety of carboxylic acids were converted to the corresponding Weinreb amides in excellent yields by simply mixing with DMT-MM and N,O-dimethylhydroxylamine hydrochloride".

For the preparation of our target compound, this approach would involve:

- Conversion of 4-methylthiazole-5-carboxylic acid to the corresponding Weinreb amide

- Reaction of this amide with an organometallic reagent derived from 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine

- Careful hydrolysis to release the final ketone product

This strategy is particularly valuable when direct coupling methods might be compromised by steric hindrance or electronic effects.

Table 3: Comparison of Direct Coupling vs. Weinreb Amide Approach

| Approach | Advantages | Limitations | Key Reagents | Typical Yields |

|---|---|---|---|---|

| Direct Coupling | Fewer steps, simpler execution | Potential over-reaction, side products | EDC.HCl, HOBt, DIPEA | 60-85% |

| Weinreb Amide | Control over ketone formation, cleaner reactions | Additional steps, sensitive intermediates | DMT-MM, N,O-dimethylhydroxylamine | 70-90% (over 2 steps) |

Activation of Carboxylic Acid via Acid Chlorides

Another approach involves the conversion of 4-methylthiazole-5-carboxylic acid to the corresponding acid chloride, followed by reaction with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine. This method typically employs reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride to generate the acid chloride intermediate.

The reaction can be performed in dichloromethane or toluene, often with catalytic DMF to facilitate acid chloride formation. The resulting acid chloride can then be directly treated with the piperazine component in the presence of a base such as triethylamine or pyridine to promote nucleophilic attack and suppress competing side reactions.

While this approach offers advantages in terms of reactivity, the acid chloride intermediate is moisture-sensitive and may require careful handling to prevent hydrolysis. Additionally, the highly reactive nature of acid chlorides can lead to side reactions with other nucleophilic sites in complex molecules.

Optimized Synthesis Protocols

One-pot Synthesis Approaches

One-pot synthesis approaches offer significant advantages in terms of operational simplicity, reduced purification steps, and potentially higher overall yields. For the preparation of the target compound, several one-pot strategies can be envisioned based on established methodologies for similar structures.

One potential approach involves the sequential formation of key intermediates in a single reaction vessel:

- Formation of the thiazole core from appropriate precursors

- In-situ generation of the activated carboxylic acid

- Direct coupling with the piperazine component without isolation of intermediates

This strategy minimizes handling losses and exposure of sensitive intermediates to potentially detrimental conditions. From the literature, there is precedent for converting 5-acetylthiazoles to the corresponding enaminones and subsequently to pyrimidines in a continuous process:

"5-Acetylthiazoles were readily converted to the corresponding enaminones either by refluxing with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or using tert-butoxybis(dimethylamino)methane (Bredereck's reagent)".

Purification and Characterization

Purification Techniques

The purification of (4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone and its intermediates requires careful selection of appropriate techniques based on the physicochemical properties of the compounds.

Column chromatography represents the most widely employed purification method for the final compound and its precursors. Based on reported procedures, ethyl acetate:hexane mixtures (typically in ratios from 2:8 to 4:6) serve as effective mobile phases for separating the target compound from reaction by-products and unreacted starting materials. For more polar intermediates, dichloromethane:methanol systems can be employed, with the addition of small amounts of ammonia to minimize tailing of basic compounds.

Recrystallization offers another valuable purification strategy, particularly for crystalline intermediates or final products. For compounds containing the trifluoromethyl-substituted piperazine moiety, isopropanol has been reported as an effective recrystallization solvent:

"The resulting precipitate is recrystallized from isopropanol to give 39.5 g of 2-[2-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]-1H-isoindole-1,3-dione (yield 33%)".

For volatile intermediates such as some of the piperazine derivatives, distillation under reduced pressure can provide highly pure materials:

"The solvent is evaporated and the residue distilled, to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield), having a boiling point of 103°C at 0.05 mm Hg".

Spectroscopic Characterization

Comprehensive characterization of the target compound and its intermediates is essential for confirming structural identity and assessing purity. Multiple complementary techniques should be employed to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation. ¹H NMR typically reveals characteristic signals for the thiazole CH (typically appearing as a singlet at δ 7.5-8.5 ppm), the piperazine protons (typically appearing as two sets of multiplets around δ 3.0-4.0 ppm), and the pyrimidine protons (typically appearing as singlets or doublets in the aromatic region).

¹³C NMR provides complementary information about the carbon framework, with characteristic signals for the carbonyl carbon (typically around δ 165-175 ppm), the thiazole carbons, the pyrimidine carbons, and the trifluoromethyl carbon (typically appearing as a quartet due to C-F coupling).

Mass spectrometry offers critical information about molecular weight and fragmentation patterns. For the target compound, electrospray ionization (ESI) or time-of-flight (TOF) techniques typically provide the molecular ion peak, along with characteristic fragmentations:

"HRMS (ESI-TOF): m/z 213.1425 [M + H]+; calcd for C₁₁H₂₁N₂S+ [M + H]+ 213.1420".

Infrared (IR) spectroscopy provides valuable information about functional groups, with the amide carbonyl typically showing a strong absorption band around 1650-1700 cm⁻¹, while the C-F stretching vibrations of the trifluoromethyl group typically appear at 1100-1200 cm⁻¹.

Table 5: Characteristic Spectroscopic Features for Structure Confirmation

| Technique | Key Signals/Features | Diagnostic Value |

|---|---|---|

| ¹H NMR | Thiazole CH (δ 7.5-8.5 ppm), piperazine protons (δ 3.0-4.0 ppm) | Confirms core structure and substitution pattern |

| ¹³C NMR | Carbonyl carbon (δ 165-175 ppm), CF₃ carbon (quartet) | Confirms key functional groups and connectivity |

| Mass Spectrometry | Molecular ion peak, CF₃ fragmentation pattern | Confirms molecular formula and key structural elements |

| IR Spectroscopy | Amide C=O (1650-1700 cm⁻¹), C-F stretch (1100-1200 cm⁻¹) | Confirms functional group integrity |

Q & A

Q. What are the established synthetic routes for (4-Methylthiazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and what key reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazole and pyrimidine rings, followed by piperazine coupling. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.

- Pyrimidine functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Piperazine coupling : Amide bond formation or nucleophilic aromatic substitution (SNAr) using activating groups like nitro or halides.

Critical conditions : Temperature (80–120°C for SNAr), solvent polarity (DMF or DMSO for polar intermediates), and catalysts (e.g., Pd for cross-couplings) significantly impact yields .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the thiazole and pyrimidine rings. For example, pyrimidine protons resonate at δ 8.5–9.0 ppm, while thiazole protons appear at δ 7.5–8.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (exact mass: ~413.12 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolves spatial arrangement of the trifluoromethyl group and piperazine conformation, critical for docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrimidine or piperazine) affect bioactivity in vitro vs. in vivo?

- Pyrimidine modifications : Trifluoromethyl groups enhance metabolic stability but may reduce solubility. Replacing CF3 with methyl or methoxy alters target affinity (e.g., kinase inhibition) due to steric/electronic effects .

- Piperazine substitutions : Bulky groups on piperazine (e.g., aryl sulfonyl) improve selectivity for CNS targets but increase logP, complicating blood-brain barrier penetration.

- In vitro-in vivo discrepancies : Poor correlation often arises from pharmacokinetic factors (e.g., CYP450 metabolism of the thiazole ring) or off-target effects in complex biological systems .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Standardize assay conditions : Control variables like ATP concentration (for kinase assays) or cell passage number.

- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays alongside enzymatic assays.

- Data normalization : Reference compounds (e.g., staurosporine for kinases) must be included to calibrate inter-lab variability .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Molecular docking : Prioritize derivatives with strong interactions in the ATP-binding pocket (e.g., hydrogen bonds with hinge-region residues).

- MD simulations : Assess piperazine flexibility and solvent accessibility of the trifluoromethyl group to predict metabolic lability.

- QSAR models : Use descriptors like topological polar surface area (TPSA) to balance permeability and solubility .

Methodological Challenges

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct formation : Common in SNAr reactions due to incomplete substitution. Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Hygroscopic intermediates : Piperazine derivatives require anhydrous conditions and storage under inert gas .

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B).

- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the methanone group) and quantify half-life in PBS (pH 7.4) at 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.